1-(10H-Phenothiazin-10-YL)hexan-1-one
Description
1-(10H-Phenothiazin-10-yl)hexan-1-one is a phenothiazine-derived ketone characterized by a six-carbon aliphatic chain terminating in a ketone group. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their biological activities, including antitumor, antipsychotic, and antimicrobial properties. Structural elucidation via NMR and HRMS has confirmed its synthesis and purity in research settings .
Properties
CAS No. |
828266-31-5 |
|---|---|
Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-phenothiazin-10-ylhexan-1-one |
InChI |
InChI=1S/C18H19NOS/c1-2-3-4-13-18(20)19-14-9-5-7-11-16(14)21-17-12-8-6-10-15(17)19/h5-12H,2-4,13H2,1H3 |
InChI Key |
JSCCEBXYGUUNHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(10H-Phenothiazin-10-YL)hexan-1-one typically involves the reaction of phenothiazine with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(10H-Phenothiazin-10-YL)hexan-1-one involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to interact with dopamine receptors in the brain, leading to their antipsychotic effects . Additionally, these compounds can inhibit the activity of certain enzymes, contributing to their antimicrobial properties .
Comparison with Similar Compounds
Shorter-Chain Phenothiazine Ketones
Key Compounds :
- 1-(10H-Phenothiazin-10-yl)ethan-1-one (10-Acetylphenothiazine): A two-carbon analog with a simpler structure.
- 1-(10H-Phenothiazin-10-yl)propan-1-one: Three-carbon chain variant.
Comparison :
Insights :
- Longer alkyl chains (e.g., hexan-1-one) may improve lipophilicity, influencing drug absorption and target interaction.
- Shorter analogs like ethanone exhibit distinct spectroscopic properties, such as phosphorescence, which could be leveraged in imaging or diagnostic applications .
Substituent-Modified Phenothiazines
Key Compounds :
- 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone: Chlorine substituent at position 2.
- 4-[2-(10H-Phenothiazin-10-yl)ethyl]-N-hydroxybenzamide (22): Phenothiazine linked to a hydroxamic acid group.
Comparison :
Insights :
- Substituents like chlorine or hydroxamic acid drastically alter biological targets. Chlorine enhances antimicrobial activity, while hydroxamic acid enables histone deacetylase (HDAC) inhibition .
- The unmodified hexan-1-one derivative may prioritize cytotoxicity via p53 induction in cancer cells .
Comparison with Functional Analogs
Antitumor Phenothiazine Derivatives
Key Compounds :
- Compound 23 (triazinoindole-phenothiazine hybrid) : Includes a hexan-1-one group.
- 1-(2-Chloroethyl)-3-(phenothiazinyl)alkylureas: Urea derivatives with antiproliferative effects .
Comparison :
Insights :
Antimicrobial Phenothiazine Derivatives
Key Compounds :
Comparison :
Insights :
- The hexan-1-one derivative lacks direct antimicrobial activity, emphasizing the role of azetidinone and urea groups in antibacterial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
